Propargyl-PEG2-Tos Propargyl-PEG2-Tos Propargyl-PEG2-Tos is a PEG derivative containing a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 145916-41-2
VCID: VC0540317
InChI: InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C
Molecular Formula: C12H14O4S
Molecular Weight: 254.3 g/mol

Propargyl-PEG2-Tos

CAS No.: 145916-41-2

Cat. No.: VC0540317

Molecular Formula: C12H14O4S

Molecular Weight: 254.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG2-Tos - 145916-41-2

Specification

CAS No. 145916-41-2
Molecular Formula C12H14O4S
Molecular Weight 254.3 g/mol
IUPAC Name 2-prop-2-ynoxyethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3
Standard InChI Key KTEIFCKZGZZTHP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C
Appearance Solid powder

Introduction

Propargyl-PEG2-Tos, also known as 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate, is a versatile organic compound used extensively in bioconjugation and drug development. It features a polyethylene glycol (PEG) backbone, a terminal propargyl group, and a tosyl group. This structure enhances its solubility in aqueous media and facilitates bioconjugation through click chemistry, making it an ideal linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) .

Preparation Methods

The synthesis of Propargyl-PEG2-Tos typically involves the reaction of propargyl alcohol with p-toluenesulfonic acid chloride. This reaction requires a base catalyst, such as triethylamine or sodium carbonate, and is usually carried out at room temperature under an inert atmosphere.

ReactantCatalystSolventConditions
Propargyl alcoholTriethylamine or sodium carbonateDichloromethaneRoom temperature, inert atmosphere

Mechanism of Action

Propargyl-PEG2-Tos is primarily used as a linker in the synthesis of PROTACs, which target proteins for degradation via the ubiquitin-proteasome system. The propargyl group allows for efficient bioconjugation through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-containing molecules .

5.1. PROTACs Synthesis

Propargyl-PEG2-Tos is used in synthesizing PROTACs aimed at degrading specific proteins. For instance, it has been used in targeting STING (Stimulator of Interferon Genes), implicated in autoimmune diseases.

5.2. Antibody-Drug Conjugates (ADCs)

As a non-cleavable linker, Propargyl-PEG2-Tos connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The PEG component enhances the solubility and stability of the conjugate in biological environments.

Chemical Reactions Analysis

Propargyl-PEG2-Tos undergoes various chemical reactions:

  • Substitution Reactions: The tosyl group can be replaced by thiol and amino groups through nucleophilic substitution .

  • Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction Reactions: Reduction can lead to the formation of alcohols using reducing agents such as lithium aluminum hydride.

Reaction TypeReagentsConditions
SubstitutionSodium azide, potassium cyanideNucleophilic conditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidOxidizing conditions
ReductionLithium aluminum hydride, sodium borohydrideReducing conditions

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